

Esonarimod (IPI-549) Application Notes and Protocols for In Vivo Mouse Studies

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Compound of Interest		
Compound Name:	Esonarimod	
Cat. No.:	B1671260	Get Quote

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Introduction

Esonarimod, also known as IPI-549, is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The PI3K-γ isoform is predominantly expressed in myeloid cells, such as macrophages and neutrophils, and plays a crucial role in regulating their migration and function.[1][2] By inhibiting PI3K-γ, **Esonarimod** can modulate the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state. This involves the reprogramming of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), leading to enhanced infiltration and activation of cytotoxic T lymphocytes that can effectively target and eliminate cancer cells. Preclinical studies have demonstrated the potential of **Esonarimod** as both a monotherapy and in combination with other immunotherapies, like checkpoint inhibitors, in various murine models.[3]

These application notes provide a comprehensive guide for the utilization of **Esonarimod** in in vivo mouse studies, covering recommended dosages, experimental protocols for various models, and an overview of the underlying signaling pathway.

Data Presentation

Table 1: Esonarimod (IPI-549) Dosage and Administration in Murine Models



Model Type	Mouse Strain	Dosage	Administ ration Route	Frequen cy	Vehicle/ Formulat ion	Key Findings	Referen ce
Syngenei c Tumor Models	BALB/c, C57BL/6	15 mg/kg	Oral (p.o.) gavage	Daily	Corn oil with 0.5% DMSO	Significa nt tumor growth inhibition.	
Neutroph il Migration (Air Pouch)	Not Specified	Dose- depende nt	Oral (p.o.)	1 hour prior to stimulus	0.5% carboxy methylcel lulose, 0.05% Tween	Significa nt reduction in neutrophi I migration	
Experime ntal Cerebral Malaria	C57BL/6 J	15 mg/kg	Oral (p.o.) gavage	Daily for 3 days	Corn oil with 0.5% DMSO	Protected mice from experime ntal cerebral malaria.	

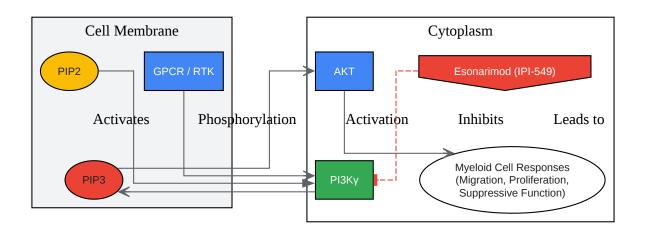
Table 2: Pharmacokinetic Parameters of Esonarimod

(IPI-549) in Mice

Parameter	Value	Dose and Route	Reference
Oral Bioavailability (%F)	88%	5 mg/kg, Oral	
Half-life (t1/2)	3.2 hours	5 mg/kg, Oral	_
Clearance (CL)	3.6 mL/min/kg	1 mg/kg, Intravenous	_
Volume of Distribution (Vss)	0.8 L/kg	1 mg/kg, Intravenous	

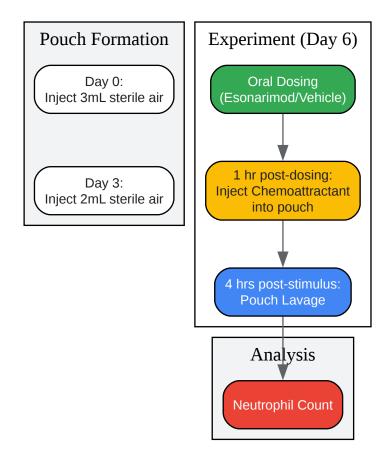


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